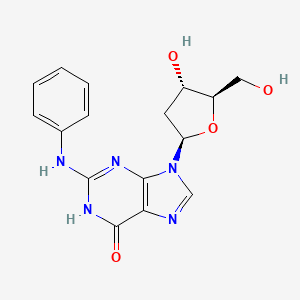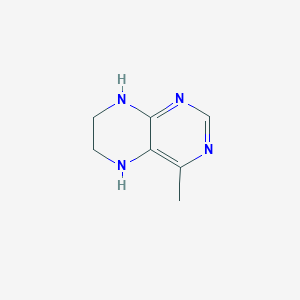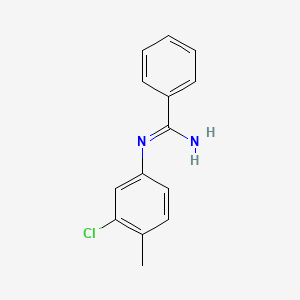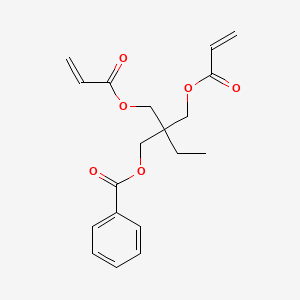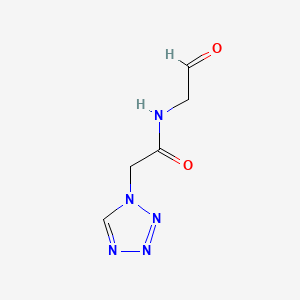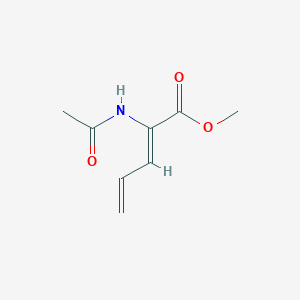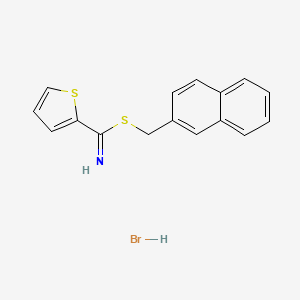
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide is a biochemical compound with the molecular formula C₁₆H₁₃NS₂•HBr and a molecular weight of 364.32 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a naphthalene ring and a thiophene ring connected by a carbimidothioate group .
Métodos De Preparación
The synthesis of Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide involves several steps. One common method includes the reaction of 2-naphthalenylmethyl ester with thiophene-2-carboximidothioic acid in the presence of hydrobromic acid . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through its unique structure .
Comparación Con Compuestos Similares
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Naphthalene derivatives: Compounds with a naphthalene ring also show comparable reactivity and applications.
The uniqueness of this compound lies in its combined structure of naphthalene and thiophene rings, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H14BrNS2 |
|---|---|
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
naphthalen-2-ylmethyl thiophene-2-carboximidothioate;hydrobromide |
InChI |
InChI=1S/C16H13NS2.BrH/c17-16(15-6-3-9-18-15)19-11-12-7-8-13-4-1-2-5-14(13)10-12;/h1-10,17H,11H2;1H |
Clave InChI |
JNXVDHUKRXSIDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CSC(=N)C3=CC=CS3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


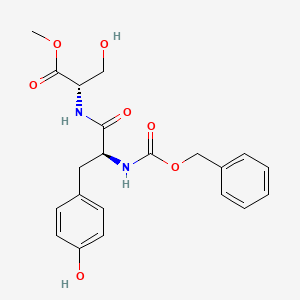
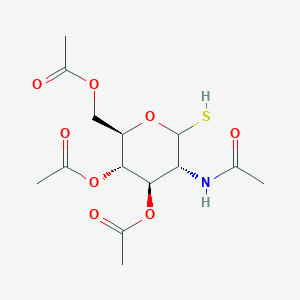
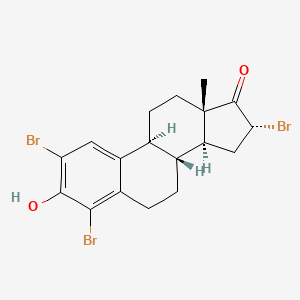
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
